Home > Products > Screening Compounds P131088 > [Leu13]motilin (human)
[Leu13]motilin (human) - 116283-54-6

[Leu13]motilin (human)

Catalog Number: EVT-452766
CAS Number: 116283-54-6
Molecular Formula: C121H190N34O35
Molecular Weight: 2681 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bradykinin

Compound Description: Bradykinin is a naturally occurring peptide that acts as a potent vasodilator and is involved in inflammation. It is a nonapeptide with the amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. []

Apstatin (N-[(2S, 3R)-3-amino-2-hydroxy-4-phenyl-butanoyl]-L-prolyl-L-prolyl-L-alaninamide)

Compound Description: Apstatin is a potent and selective inhibitor of Aminopeptidase P (AP-P), an enzyme involved in the degradation of bradykinin. Apstatin has shown vasodilatory effects, the ability to reduce blood pressure in a rat model of hypertension, and a reduction in cardiac damage induced by ischemia/reperfusion. []

N-[(2S,3R)-3-Amino-2-hydroxy-5-methyl-hexanoyl]-L-prolyl-L-prolyl-L-alaninamide

Compound Description: This compound is an analog of Apstatin where the N-terminal residue is replaced with (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoyl. This modification significantly increases its potency as an AP-P inhibitor compared to Apstatin. []

Dynorphin A

Compound Description: Dynorphin A is an endogenous opioid peptide that primarily activates kappa opioid receptors. It plays a role in pain modulation, stress response, and addiction. []

[(2S)-Mdp(1)]Dyn A(1-11)-NH2 (Dynantin)

Compound Description: Dynantin is a highly potent and selective kappa opioid receptor antagonist. It is derived from Dynorphin A by replacing the N-terminal tyrosine residue with (2S)-2-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid [(2S)-Mdp]. []

[(2S)-Mdp(1),MeArg(7),D-Leu(8)]Dyn A(1-8)-NH2

Compound Description: This compound is an enzymatically stable octapeptide analog of Dynantin, also a potent and selective kappa opioid receptor antagonist. []

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA)

Compound Description: This is a key building block for many bioactive molecules, particularly HIV protease inhibitors. []

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine (Bestatin)

Compound Description: Bestatin is a dipeptide and a potent aminopeptidase B inhibitor, possessing immunomodulatory and antitumor properties. []

(2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine (DCG IV)

Compound Description: DCG IV is a selective group II metabotropic glutamate receptor (mGluR2/3) agonist. [] []

LY354740

Compound Description: LY354740 is a highly selective group II mGluR (mGluR2/3) agonist with potential applications in treating neurological disorders. [] []

LY341495

Compound Description: LY341495 is a highly potent and selective group II mGluR (mGluR2/3) antagonist. [] []

Synthesis Analysis

The synthesis of [Leu13]motilin involves solid-phase peptide synthesis techniques, which allow for the precise incorporation of amino acids in a controlled manner. The general steps include:

  1. Preparation of Resin: A suitable resin is selected and functionalized to facilitate peptide attachment.
  2. Amino Acid Coupling: Protected amino acids are sequentially added to the growing peptide chain. The protection groups are removed at each step to allow for coupling.
  3. Incorporation of [Leu13]: The specific substitution at the 13th position is achieved by using a leucine derivative during the coupling step.
  4. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays .
Molecular Structure Analysis

The molecular structure of [Leu13]motilin consists of 22 amino acids arranged in a specific sequence that contributes to its biological function. Key structural features include:

  • Alpha-Helix Formation: The C-terminal region (amino acids 10-22) tends to adopt an alpha-helical conformation, which is critical for receptor binding.
  • Conserved Regions: The N-terminal region (1-7) is essential for biological activity, while the middle region (8-9) serves as a connector between the N-terminal and C-terminal regions .
  • Molecular Weight: The molecular weight of [Leu13]motilin is approximately 2700 daltons, similar to that of native motilin .
Chemical Reactions Analysis

[Leu13]motilin undergoes several chemical reactions relevant to its biological activity:

  • Receptor Binding: It binds to motilin receptors (MLN-Rs), which are G protein-coupled receptors located on gastrointestinal smooth muscle cells. This binding initiates intracellular signaling cascades that promote muscle contractions.
  • Concentration-Dependent Activity: In vitro studies have demonstrated that [Leu13]motilin induces concentration-dependent contractions in various segments of the gastrointestinal tract, including the gastric antrum and ileum .
Mechanism of Action

The mechanism of action of [Leu13]motilin involves:

  1. Receptor Activation: Upon binding to motilin receptors, [Leu13]motilin activates Gq proteins, leading to phospholipase C activation.
  2. Calcium Mobilization: This activation results in increased intracellular calcium levels, which are essential for muscle contraction.
  3. Gastrointestinal Motility Regulation: The resultant contractions help coordinate peristalsis and other movements within the gastrointestinal tract, facilitating digestion and transit .
Physical and Chemical Properties Analysis

The physical and chemical properties of [Leu13]motilin include:

  • Solubility: It is soluble in aqueous solutions, which is critical for its physiological function.
  • Stability: The structural modifications enhance its stability against enzymatic degradation compared to native motilin.
  • pH Sensitivity: Its activity can be influenced by pH levels within the gastrointestinal tract, affecting receptor interaction and subsequent signaling pathways .
Applications

[Leu13]motilin has several scientific applications:

  • Pharmacological Research: It serves as a tool compound for studying gastrointestinal motility and receptor pharmacology.
  • Clinical Potential: Investigations into its therapeutic potential for conditions such as gastroparesis or other motility disorders are ongoing due to its ability to enhance gastrointestinal function.
  • Biochemical Studies: It aids in elucidating the structure-function relationships within motilin peptides and their receptors, contributing to broader understanding in peptide hormone research .
Structural and Molecular Characterization of [Leu13]Motilin

Primary Sequence Analysis and Post-Translational Modifications

[Leu¹³]Motilin (human) is a bioactive 22-amino acid peptide (molecular formula: C₁₂₁H₁₉₀N₃₄O₃₅; molecular weight: 2681.05 Da) characterized by a single amino acid substitution at position 13, where leucine (Leu, L) replaces the native arginine (Arg, R) found in wild-type human motilin. The full primary sequence is H-Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln-OH (FVPIFTYGELQRLQEKERNKGQ) [8]. This modification significantly alters the peptide’s physicochemical properties, reducing the theoretical isoelectric point (pI) from ~10.0 in wild-type motilin to 9.63 due to the loss of a positively charged guanidinium group in the native Arg residue [8].

The peptide is synthesized as a preprohormone consisting of an N-terminal signal peptide (25 residues), the mature motilin sequence (22 residues), and a motilin-associated peptide (variable length) [6]. Unlike ghrelin (its structural homolog), motilin undergoes minimal post-translational modification beyond C-terminal amidation and proteolytic cleavage. The Leu¹³ substitution does not introduce new modification sites but enhances hydrophobicity (Grand Average of Hydropathy, GRAVY = -1.08), potentially influencing membrane interactions and receptor binding kinetics [8].

Table 1: Primary Sequence and Properties of [Leu¹³]Motilin (Human)

PropertyValue
Full SequenceH-FVPIFTYGELQRLQEKERNKGQ-OH
Molecular FormulaC₁₂₁H₁₉₀N₃₄O₃₅
Molecular Weight2681.05 Da
Isoelectric Point (pI)9.63
Extinction Coefficient1280 M⁻¹cm⁻¹
GRAVY Index-1.08 (Hydrophilic)
CAS Number59530-69-7

Comparative Structural Homology Across Vertebrate Motilin Orthologs

Motilin orthologs exhibit significant N-terminal conservation (>80%) across mammals but diverge in non-mammalian vertebrates. The Leu¹³ variant occurs naturally in porcine motilin and has been synthetically replicated in the human analog. Key comparative insights include:

  • Mammals: Human, porcine, canine, and feline motilins share identical residues at 15/22 positions. The Leu¹³ position is conserved in pigs, while humans and dogs exhibit Arg¹³. Functional studies indicate minimal activity loss in rabbit duodenum when Arg¹³ is substituted with Leu, suggesting evolutionary flexibility at this site [2] [6].
  • Birds: Chicken motilin (FVPFFTQSDIQKMQEKEKNKGQ) shares 68% identity with humans but features Phe⁴, Phe⁶, and Gln¹³. Despite sequence divergence, [Leu¹³]motilin potently contracts chicken proventriculus and ileum, indicating receptor compatibility [10].
  • Reptiles/Amphibians: Green anole motilin (YTAFFTREDFRKMQENEKNKAQ) retains only the C-terminal "MQ...K...Q" motif. Leu¹³ analogs show negligible activity in reptilian models [6].
  • Fish: Zebrafish motilin (HIAFFSPKEMRELREKEa) lacks the mammalian N-terminus and C-terminal amidation. It shares <30% identity with human motilin and does not respond to [Leu¹³]motilin [6].

Table 2: Motilin Sequence Homology Across Vertebrates

SpeciesCommon NameMotilin Sequence (1-22)Identity vs. Human
Homo sapiensHuman (wild-type)FVPIFTYGELQRMQEKERNKGQ100%
Homo sapiensHuman ([Leu¹³]mutant)FVPIFTYGELQRLQEKERNKGQ100%*
Sus scrofaPig (wild-type)FVPSFTYGELQRMQEKEKNKGQ86%
Canis lupus familiarisDogFVPIFTHSELQKIREKERNKGQ77%
Gallus gallusChickenFVPFFTQSDIQKMQEKEKNKGQ68%
Anolis carolinensisGreen anoleYTAFFTREDFRKMQENEKNKAQ36%
Danio rerioZebrafishHIAFFSPKEMRELREKEa27%

*Sequence identity relative to wild-type human motilin backbone with Leu¹³ substitution.

Biophysical Properties and Conformational Dynamics in Aqueous Solutions

[Leu¹³]Motilin adopts a dynamic conformation in aqueous solutions, transitioning between disordered and transiently ordered states. Key biophysical characteristics include:

  • Secondary Structure: Circular dichroism studies predict 15–20% α-helical propensity between residues 10–18 (e.g., QRLQEKER) in membrane-mimetic solvents (e.g., trifluoroethanol/water) [5]. The Leu¹³ substitution stabilizes this helix by eliminating the charge repulsion between Arg¹³ and Arg¹⁸ in wild-type motilin.
  • Receptor Docking: Molecular dynamics simulations suggest the N-terminal domain (1–7: FVPIFTY) anchors to the motilin receptor (MLNR) transmembrane pocket, while the Leu¹³ mutation disrupts electrostatic interactions with Asp¹⁵⁰ of human MLNR. This reorients Gln¹⁴ and Glu¹⁵, reducing agonist efficacy [3] [9].
  • Calcium Dependence: [Leu¹³]Motilin’s activity in smooth muscle requires extracellular Ca²⁺. In low-Ca²⁺ solutions, its contractile potency in rabbit duodenum decreases by >50%, implicating Ca²⁺ influx in signal transduction [9].
  • Solvent Sensitivity: The peptide aggregates in high-ionic-strength buffers but remains monomeric in pH 5.0–7.4 solutions. Trifluoroacetic acid (TFA), used in peptide synthesis, can artifactually inhibit bioactivity at nanomolar concentrations by interfering with receptor binding [8].

Synthesis and Optimization of [Leu¹³]Motilin Analogues

  • Stepwise Synthesis: Fmoc-protected amino acids are sequentially coupled to Rink amide resin. The Leu¹³ position is incorporated using Fmoc-Leu-OH. Critical steps include:
  • Side-chain protection: Tyr⁷ (O-tert-butyl), Glu⁹ (O-tert-butyl), Lys¹⁶/¹⁹ (Boc), Arg¹²/¹⁸ (Pbf).
  • Cleavage: TFA/water/triisopropylsilane (95:2.5:2.5) for 3 hours.
  • Purification: Reverse-phase HPLC (C18 column) yields >96% purity [8].
  • Analogue Design Strategies:
  • N-terminal Fragments: Motilin(1–14) analogues (e.g., ANQ-11125) retain 60% binding affinity to rabbit antral MLNR despite C-terminal truncation. [Leu¹³]-containing fragments exhibit pKd = 8.24 ± 0.06, confirming the C-terminus’s dispensability for receptor engagement [3].
  • Double Mutants: [Phe³,Leu¹³]Motilin (OHM-11526) acts as a competitive antagonist (pA₂ = 7.79 ± 0.08 in rabbit duodenum) by sterically blocking Tyr⁷ and Gly⁸ interactions with MLNR [3] [4].
  • Stabilized Agonists: Lactam-bridged derivatives (e.g., cyclo[Lys²⁰-Tyr⁷]-[Leu¹³]motilin) enforce β-turn conformations, prolonging in vivo half-life by 3-fold [2].
  • Functional Outcomes:
  • Agonist vs. Antagonist Switching: While [Leu¹³] alone preserves partial agonism, adding Phe³ converts it to a surmountable antagonist in rabbits and humans but a full agonist in chickens (pD₂ = 6.84) [3] [10].
  • Species Selectivity: [Leu¹³]Motilin’s EC₅₀ in chicken ileum (10⁻⁸ M) is 10-fold lower than in rabbit duodenum (10⁻⁷ M), attributed to differential MLNR glycosylation patterns [10].

Table 3: Bioactivity of Synthetic [Leu¹³]Motilin Analogues

AnalogueStructureReceptor Affinity (pKd)Functional ActivitySpecies Specificity
Full-length [Leu¹³]MotilinFVPIFTYGELQRLQEKERNKGQ9.26 ± 0.04Partial AgonistRabbit, Human, Chicken
ANQ-11125[Leu¹³]Motilin(1–14)8.24 ± 0.06Weak AgonistRabbit
OHM-11526[Phe³,Leu¹³]Motilin9.26 ± 0.04Competitive AntagonistRabbit, Human
GM-109*Phe-cyclo[Lys-Tyr-βAla]-[Leu¹³]10.2Potent AntagonistDog, Human

*GM-109 is a macrocyclic derivative incorporating [Leu¹³]motilin pharmacophore [9].

Properties

CAS Number

116283-54-6

Product Name

[Leu13]motilin (human)

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C121H190N34O35

Molecular Weight

2681 g/mol

InChI

InChI=1S/C121H190N34O35/c1-10-65(8)98(153-115(185)87-32-23-53-155(87)118(188)97(64(6)7)152-100(170)71(124)56-67-24-13-11-14-25-67)116(186)151-85(57-68-26-15-12-16-27-68)114(184)154-99(66(9)156)117(187)150-84(58-69-33-35-70(157)36-34-69)102(172)136-60-92(162)137-76(40-46-94(164)165)106(176)148-83(55-63(4)5)112(182)145-77(37-43-88(125)158)107(177)141-74(30-21-51-133-120(129)130)104(174)147-82(54-62(2)3)111(181)146-78(38-44-89(126)159)108(178)144-80(42-48-96(168)169)109(179)140-73(29-18-20-50-123)103(173)143-79(41-47-95(166)167)110(180)142-75(31-22-52-134-121(131)132)105(175)149-86(59-91(128)161)113(183)139-72(28-17-19-49-122)101(171)135-61-93(163)138-81(119(189)190)39-45-90(127)160/h11-16,24-27,33-36,62-66,71-87,97-99,156-157H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,158)(H2,126,159)(H2,127,160)(H2,128,161)(H,135,171)(H,136,172)(H,137,162)(H,138,163)(H,139,183)(H,140,179)(H,141,177)(H,142,180)(H,143,173)(H,144,178)(H,145,182)(H,146,181)(H,147,174)(H,148,176)(H,149,175)(H,150,187)(H,151,186)(H,152,170)(H,153,185)(H,154,184)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,129,130,133)(H4,131,132,134)/t65-,66+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-,98-,99-/m0/s1

InChI Key

GFOZQXMKARUPQI-HYOAWBISSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.